3-Hydroxy-1-naphthaldehyde
Overview
Description
3-Hydroxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
3-Hydroxy-1-naphthaldehyde is prominently utilized in the development of fluorescent chemosensors. Its application as a chemosensor for Al³⁺ ions is notable, where it functions based on chelation-enhanced fluorescence (CHEF) principles. The enhanced fluorescence allows for micromolar detection of Al³⁺ in solution (Liu, Chen, & Wu, 2012). Moreover, its derivative, 2-hydroxy-1-naphthaldehyde, has been used in various sensors for detecting multiple cations and anions due to its unique hydrogen bond donor and acceptor sites (Das & Goswami, 2017).
Detection and Sensing Mechanisms
In another study, a 2-hydroxy-1-naphthaldehyde-based chemosensor was synthesized for selective detection of aluminium ions. This sensor was effective in various solvents, and its detection mechanism was attributed to the excited-state intramolecular proton transfer (ESIPT) process (Sun et al., 2018). Similarly, 2-hydroxy-1-naphthaldehyde (2HN) derived fluorophores have been used for recognizing Al³⁺ ions, contributing significantly to environmental and biological monitoring due to the prevalence of aluminum contamination (David, Prabakaran, & Nandhakumar, 2021).
Applications in Nanoparticle Synthesis
2-Hydroxy-1-naphthaldehyde also plays a crucial role in synthesizing metal oxide nanoparticles, such as ZnO and CdO, which have applications in catalysis, sensors, solar cells, and other technological fields. The compound acts as a ligand in the formation of these nanoparticles (Xaba, Moloto, & Moloto, 2016).
Analytical Applications
In analytical chemistry, 2-hydroxy-1-naphthaldehyde has been used as a derivatizing agent for amino acids, facilitating their detection and separation in chromatographic processes (El-Brashy & Al-Ghannam, 1997). Additionally, the compound's derivatives have been utilized in studying excited-state intramolecular proton transfer mechanisms, providing insights into the development of new sensors and optical materials (Huang et al., 2022).
Properties
IUPAC Name |
3-hydroxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQXZXTFCITAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529923 | |
Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91136-43-5 | |
Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxynaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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